N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)thiophene-2-carboxamide
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Overview
Description
5-Benzyl-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Amidation: The thiophene ring is then subjected to amidation reactions to introduce the amido group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Benzyl-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs)
Properties
Molecular Formula |
C18H16N2O2S2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-benzyl-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C18H16N2O2S2/c1-11-14(10-12-6-3-2-4-7-12)24-18(15(11)16(19)21)20-17(22)13-8-5-9-23-13/h2-9H,10H2,1H3,(H2,19,21)(H,20,22) |
InChI Key |
ZNGZCRGXKWSQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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